molecular formula C6H10FNO2 B6329790 (2S,4R)-4-Fluoro-1-methylpyrrolidine-2-carboxylic acid CAS No. 1007912-97-1

(2S,4R)-4-Fluoro-1-methylpyrrolidine-2-carboxylic acid

Cat. No.: B6329790
CAS No.: 1007912-97-1
M. Wt: 147.15 g/mol
InChI Key: WWTABXAXNXQPOH-UHNVWZDZSA-N
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Description

(2S,4R)-4-Fluoro-1-methylpyrrolidine-2-carboxylic acid is a synthetic amino acid derivative This compound is a fluorinated analog of proline, which is a key component in many proteins

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Fluoro-1-methylpyrrolidine-2-carboxylic acid typically involves the fluorination of a proline derivative. One common method is the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the desired position on the pyrrolidine ring . The reaction conditions often include low temperatures and an inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process includes the protection of functional groups, selective fluorination, and subsequent deprotection steps. The use of biocatalysts and enzyme-catalyzed reactions can also be employed to achieve high enantioselectivity and yield .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-Fluoro-1-methylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while oxidation can produce carboxylic acids or ketones .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4R)-4-Fluoro-1-methylpyrrolidine-2-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in stabilizing protein structures and in applications requiring high chemical stability and selectivity .

Properties

IUPAC Name

(2S,4R)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO2/c1-8-3-4(7)2-5(8)6(9)10/h4-5H,2-3H2,1H3,(H,9,10)/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTABXAXNXQPOH-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](C[C@H]1C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201302687
Record name (4R)-4-Fluoro-1-methyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007912-97-1
Record name (4R)-4-Fluoro-1-methyl-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1007912-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4R)-4-Fluoro-1-methyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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